![molecular formula C8H10N2O3 B2717927 [(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate CAS No. 866150-65-4](/img/structure/B2717927.png)
[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate
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Overview
Description
[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Furamidine or DB75, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
- Furan derivatives, including this compound, have gained attention due to their antibacterial properties. Researchers have explored their potential as novel antibacterial agents to combat microbial resistance . The compound’s activity against both gram-positive and gram-negative bacteria warrants further investigation.
- Furan-containing compounds often exhibit diverse biological activities. While the specific anticancer effects of this compound need further study, its furan moiety suggests potential for targeting cancer cells . Researchers have synthesized related furan-based molecules for evaluation against cancer cell lines .
- Furan derivatives have been investigated for their anti-inflammatory and analgesic effects. Although direct evidence for this compound is limited, its furan scaffold aligns with these therapeutic properties .
- Furan compounds, including this one, have been explored for their anti-ulcer and diuretic activities. These properties may be attributed to the furan ring system .
- Furan derivatives have been studied for various other effects, such as anti-protozoal, muscle relaxant, anti-anxiety, and anti-aging properties. While direct data on this specific compound is scarce, its furan core suggests potential in these areas .
- The furan nucleus serves as a crucial building block in organic synthesis. Medicinal chemists can explore diverse synthetic routes to create novel furan derivatives with tailored properties. This compound’s structural versatility opens up opportunities for drug development .
Antibacterial Activity
Anticancer Potential
Anti-Inflammatory and Analgesic Properties
Anti-Ulcer and Diuretic Effects
Other Therapeutic Applications
Synthetic Chemistry Prospects
Mechanism of Action
A study has been found that discusses a compound with a similar structure, N’-(furan-2-ylmethylidene)-1,3-benzothiazole-2-carbohydrazone, and its metal complexes. These complexes were found to bind effectively to calf thymus DNA through an intercalative mode. While this is not the exact compound you asked about, it may suggest potential interactions with DNA.
properties
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(7-4-3-5-12-7)10-13-8(11)9-2/h3-5H,1-2H3,(H,9,11)/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMBLAHSGVJRS-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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